(S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid
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Overview
Description
(S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired Boc-protected product .
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids, including this compound, can be optimized by controlling reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles to form new bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrogen chloride (HCl) in ethyl acetate or dioxane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the electrophile used in the substitution reactions .
Scientific Research Applications
(S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperidine-4-carboxylate: Similar in structure but with a piperidine ring instead of a morpholine ring.
N-Boc-2,5-dihydro-1H-pyrrole: Contains a pyrrole ring and is used in similar synthetic applications.
N-Boc-propargylamine: Features a propargyl group and is used in click chemistry and other synthetic methodologies.
Uniqueness
(S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid is unique due to its morpholine ring, which imparts distinct steric and electronic properties compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the morpholine ring’s properties are advantageous .
Properties
Molecular Formula |
C11H19NO5 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1 |
InChI Key |
SQAMEQQMXRHVTC-NSHDSACASA-N |
Isomeric SMILES |
C[C@]1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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